3-bromo-1H-1,2,4-triazole-5-carboxamide 3-bromo-1H-1,2,4-triazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207755-03-0
VCID: VC0060079
InChI: InChI=1S/C3H3BrN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8)
SMILES: C1(=NNC(=N1)Br)C(=O)N
Molecular Formula: C3H3BrN4O
Molecular Weight: 190.988

3-bromo-1H-1,2,4-triazole-5-carboxamide

CAS No.: 1207755-03-0

Cat. No.: VC0060079

Molecular Formula: C3H3BrN4O

Molecular Weight: 190.988

* For research use only. Not for human or veterinary use.

3-bromo-1H-1,2,4-triazole-5-carboxamide - 1207755-03-0

Specification

CAS No. 1207755-03-0
Molecular Formula C3H3BrN4O
Molecular Weight 190.988
IUPAC Name 5-bromo-1H-1,2,4-triazole-3-carboxamide
Standard InChI InChI=1S/C3H3BrN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8)
Standard InChI Key HDLLCASEDGLLHH-UHFFFAOYSA-N
SMILES C1(=NNC(=N1)Br)C(=O)N

Introduction

3-Bromo-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that features a triazole ring with a bromine atom and a carboxamide group attached. This unique combination of functional groups imparts specific chemical reactivity and biological properties, making it a valuable compound in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 3-bromo-1H-1,2,4-triazole-5-carboxamide typically involves the bromination of 1H-1,2,4-triazole-5-carboxamide. Common methods use bromine or brominating agents like N-bromosuccinimide in solvents such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Medicinal Chemistry

1,2,4-Triazole derivatives, including 3-bromo-1H-1,2,4-triazole-5-carboxamide, are significant in medicinal chemistry due to their potential antiviral, antibacterial, and anticancer properties . The triazole ring and its substituents can interact with specific molecular targets, leading to biological activities such as enzyme inhibition and receptor binding.

Materials Science

In materials science, this compound is used in the development of new materials with specific electronic or optical properties. The unique functional groups allow for tailored interactions and applications in advanced materials.

Research Findings

Research on 1,2,4-triazole derivatives highlights their potential as bioisosteres for carboxylic acid groups, enhancing interactions with biological targets like DNA-gyrase . The introduction of bromine and other substituents can significantly affect the biological activity of these compounds.

Compound FeatureBiological Activity
Bromine SubstitutionEnhanced antibacterial activity
Carboxamide GroupIncreased binding affinity and specificity

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